1,1,5,5-Tetrachloropentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

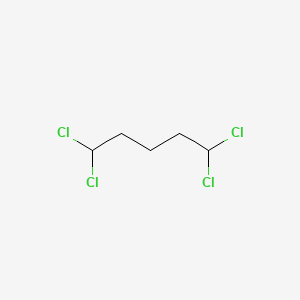

2D Structure

3D Structure

Properties

CAS No. |

17655-64-0 |

|---|---|

Molecular Formula |

C5H8Cl4 |

Molecular Weight |

209.9 g/mol |

IUPAC Name |

1,1,5,5-tetrachloropentane |

InChI |

InChI=1S/C5H8Cl4/c6-4(7)2-1-3-5(8)9/h4-5H,1-3H2 |

InChI Key |

HLBIYQWEHNPODY-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(Cl)Cl)CC(Cl)Cl |

Origin of Product |

United States |

Control of Reaction Temperature:

Lower reaction temperatures generally favor the more selective halogenating agents and can lead to a more predictable product distribution. High temperatures increase the reactivity of the chlorine radical, making it less selective and leading to a more random distribution of chlorine atoms on the alkane chain.

Molar Ratio of Reactants:

Utilizing a high molar ratio of the hydrocarbon (pentane or a partially chlorinated intermediate) to the chlorinating agent can help to minimize over-chlorination. By keeping the concentration of the chlorinating agent low, the probability of multiple chlorination events on the same molecule is reduced.

Chemical Reactivity and Transformation Pathways of 1,1,5,5 Tetrachloropentane

Nucleophilic Substitution Reactions

The reactivity of 1,1,5,5-tetrachloropentane in nucleophilic substitution reactions is significantly influenced by the geminal chlorine atoms at the C1 and C5 positions. These structural features introduce considerable steric hindrance and affect the stability of potential carbocation intermediates. Compared to its analogue, 1,5-dichloropentane (B10660), which readily undergoes substitution, this compound is noted for its reduced reactivity. Transformations that might otherwise proceed under standard nucleophilic substitution conditions often require more forcing conditions or alternative pathways, such as the use of Lewis acid catalysts to facilitate reactions.

Investigations into Regioselectivity and Stereoselectivity

Detailed experimental studies on the regioselectivity and stereoselectivity of nucleophilic substitution reactions specifically for this compound are not extensively documented in publicly available literature. However, the general principles of reactions involving geminal dihalides can provide insight.

Regioselectivity: In a typical nucleophilic substitution scenario, the reaction would occur at the electrophilic carbon atoms bonded to the chlorine atoms (C1 and C5). Given the symmetrical nature of the molecule, a single substitution would yield a product with the nucleophile at one of the terminal positions. A second substitution could occur at the other end. The presence of two chlorine atoms on the same carbon can, in some cases, lead to the formation of carbonyl compounds if a diol is formed and subsequently dehydrates. For instance, the conversion of a gem-dihalide to a carbonyl can occur via a double SN2 reaction followed by the loss of water. stackexchange.com

Stereoselectivity: The carbon atoms C1 and C5 in this compound are prochiral centers. A nucleophilic substitution reaction could potentially create a chiral center. If the reaction proceeds through an SN1 mechanism, involving a planar carbocation intermediate, a racemic mixture of products would be expected. Conversely, a direct SN2 attack would lead to an inversion of stereochemistry, although this is complicated by the presence of two leaving groups on the same carbon.

Solvent Effects on Reaction Kinetics

The choice of solvent plays a critical role in dictating the mechanism and rate of nucleophilic substitution reactions. While specific kinetic data for this compound is sparse, the general effects of solvents on SN1 and SN2 pathways are well-established. csbsju.edulibretexts.org

Polar Protic Solvents (e.g., water, alcohols): These solvents are capable of hydrogen bonding and are effective at stabilizing both cations and anions. libretexts.org They can solvate the leaving group (chloride ion) and stabilize the carbocation intermediate in an SN1 reaction, thereby increasing the reaction rate. libretexts.orglibretexts.org However, by solvating the nucleophile, they can hinder its reactivity, which tends to slow down SN2 reactions. csbsju.edulibretexts.org

Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents possess a dipole moment but lack acidic protons. They are less effective at solvating anions (the nucleophile), leaving them more "naked" and reactive. wfu.edu This enhances the rate of SN2 reactions. They are less effective at stabilizing carbocations, making SN1 reactions in these solvents less favorable compared to polar protic solvents.

The table below summarizes the expected influence of solvent type on the nucleophilic substitution pathways for a generic polychlorinated alkane like this compound.

| Solvent Type | Effect on SN1 Rate | Effect on SN2 Rate | Primary Mechanism of Influence |

|---|---|---|---|

| Polar Protic | Increases | Decreases | Stabilizes carbocation intermediate and leaving group; solvates and deactivates nucleophile. libretexts.org |

| Polar Aprotic | Decreases | Increases | Solvates the cation, leaving the anionic nucleophile more reactive. wfu.edu |

| Nonpolar | Significantly Decreases | Significantly Decreases | Poor solubility for ionic reactants and poor stabilization of charged intermediates/transition states. |

Radical Reactions and Chain Propagation

The C-H bonds in this compound are susceptible to abstraction by radical species, initiating chain reactions. The presence of electron-withdrawing chlorine atoms influences the stability of the resulting carbon-centered radicals.

Role as a Chain Transfer Agent in Polymerization Processes

The function of a molecule as a chain transfer agent in radical polymerization involves the transfer of an atom (typically hydrogen or a halogen) from the agent to the growing polymer radical, thereby terminating that polymer chain and creating a new radical from the agent that can initiate a new chain. While polychlorinated alkanes can, in principle, act as chain transfer agents, specific studies detailing the use of this compound for this purpose are not prominent in the reviewed literature. The effectiveness of a chain transfer agent depends on the bond dissociation energy of the transferred atom and the stability of the resulting radical.

Kinetics and Thermodynamics of Radical Abstraction

The kinetics and thermodynamics of radical abstraction are governed by the stability of the radical formed. In this compound, hydrogen abstraction can occur at the C1/C5, C2/C4, or C3 positions.

Abstraction from C1/C5: Abstraction of the hydrogen from the dichloromethyl group (CHCl₂) would form a dichloromethyl radical. This radical is stabilized by the electron-withdrawing chlorine atoms.

Abstraction from C2/C4: Abstraction from the methylene (B1212753) groups adjacent to the dichloromethyl groups would form a secondary radical.

Abstraction from C3: Abstraction from the central methylene group would also form a secondary radical.

The table below outlines the propagation steps for the radical chlorination of methane, which serves as a fundamental model for understanding the energetics of radical alkane reactions. libretexts.org

| Reaction Step | Equation | Enthalpy Change (ΔH) |

|---|---|---|

| Propagation Step 1 | CH₄ + Cl• → •CH₃ + HCl | +2 kcal/mol (Endothermic) libretexts.org |

| Propagation Step 2 | •CH₃ + Cl₂ → CH₃Cl + Cl• | -27 kcal/mol (Exothermic) libretexts.org |

| Overall | CH₄ + Cl₂ → CH₃Cl + HCl | -25 kcal/mol (Exothermic) |

For this compound, the specific bond dissociation energies would determine the most likely site of hydrogen abstraction.

Elimination Reactions for Unsaturated Derivatives

This compound can undergo elimination reactions to form unsaturated compounds. The presence of geminal dichlorides at both ends of the pentane (B18724) chain allows for the possibility of multiple elimination steps.

Dehydrochlorination of this compound has been noted to require the use of Lewis acid catalysts such as zinc chloride (ZnCl₂), which suggests that simple base-induced elimination is challenging. This dehydrochlorination is a key step in a multi-step synthesis of DL-glutamic acid.

A common reaction for geminal dihalides is double dehydrohalogenation to form alkynes. libretexts.org This reaction is typically carried out using a very strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849). libretexts.org Applying this to this compound, one could hypothesize a pathway to form a di-alkyne.

Hypothetical Elimination Pathway:

First Double Elimination: Treatment with two equivalents of a strong base could eliminate two molecules of HCl from one end of the chain to form a terminal alkyne, 5,5-dichloro-1-pentyne.

Second Double Elimination: Further reaction with two more equivalents of a strong base could then convert the other geminal dichloride into a second alkyne functionality, resulting in the formation of 1,4-pentadiyne.

The regioselectivity of the elimination would be directed by the position of the leaving groups. Since the halogens are on the terminal carbons, the formation of terminal alkynes is expected. libretexts.org

Metal-Mediated Transformations

Metal-mediated reactions offer a versatile platform for the transformation of halogenated hydrocarbons. In the context of this compound, such transformations primarily involve the cleavage of carbon-chlorine bonds, which can lead to dehalogenation products or the formation of organometallic complexes.

While specific catalytic dehalogenation studies exclusively focused on this compound are not extensively documented in publicly available literature, the reactivity of similar polychlorinated alkanes and arenes provides a strong basis for understanding its potential transformations. The dichlorinated terminal carbons in this compound present significant steric hindrance, which necessitates harsh reaction conditions, often involving the use of Lewis acid catalysts for dehydrochlorination.

Research on other polychlorinated compounds has demonstrated the efficacy of transition metal phosphide (B1233454) catalysts, such as nickel phosphide (Ni₂P) and cobalt phosphide (CoP), in hydrodechlorination (HDCl) reactions. nih.gov These catalysts, typically supported on materials like silica, have been successfully employed for the gas-phase HDCl of various polychlorobenzenes. nih.gov The activity of these catalysts is influenced by the number and position of chlorine atoms in the molecule, with hydrodehalogenation activity generally decreasing as the number of chlorine atoms increases. nih.gov For instance, the HDCl of polychlorobenzenes showed that Ni₂P was a more active and stable catalyst compared to CoP. nih.gov

Another relevant example is the catalytic reductive dehalogenation of chlorinated ethylenes, such as trichloroethylene (B50587) and tetrachloroethylene, using a palladium-on-alumina catalyst. This process effectively reduces the chlorinated compounds to non-chlorinated hydrocarbons like ethane. The rapid reaction rates associated with this system allow for its application in groundwater remediation.

Based on these analogous studies, it can be inferred that the catalytic dehalogenation of this compound would likely require robust catalytic systems, such as those based on palladium or transition metal phosphides, to overcome the stability of the C-Cl bonds. The reaction would proceed through a series of dehalogenation steps, potentially leading to a mixture of partially and fully dehalogenated products.

Table 1: Examples of Catalytic Systems for Hydrodechlorination of Polychlorinated Compounds

| Catalyst | Substrate | Key Findings |

| Ni₂P/SiO₂ | Polychlorobenzenes | More active and stable than CoP for HDCl. Activity decreases with an increasing number of chlorine atoms. nih.gov |

| CoP/SiO₂ | Polychlorobenzenes | Active in HDCl, but less so than Ni₂P. nih.gov |

| Palladium-on-alumina | Trichloroethylene | Rapid destruction to non-chlorinated hydrocarbons. |

Complexation with Transition Metals (e.g., Thiophosphoryl Compound Adducts with Metal Halides)

Transition metals are known to form complexes with a wide variety of organic and inorganic ligands. mlsu.ac.in In the context of halogenated hydrocarbons, the lone pair of electrons on the halogen atoms can facilitate coordination to a metal center, although this interaction is generally weak. More commonly, the cleavage of a carbon-halogen bond can lead to the formation of a metal-carbon bond, a key step in many catalytic cycles.

Thiophosphoryl compounds, which contain a phosphorus-sulfur double bond (P=S), are known to act as ligands in coordination chemistry. The sulfur atom, being a soft donor, can coordinate to soft transition metal centers. The formation of adducts between metal halides and thiophosphoryl compounds is a well-established area of study. These adducts can serve as precursors for more complex coordination compounds.

While no direct examples with this compound are documented, one can postulate a scenario where a transition metal halide forms an adduct with a thiophosphoryl ligand. This complex could then potentially interact with this compound. The reactivity would likely depend on the nature of the transition metal, the other ligands present, and the reaction conditions. For instance, a coordinatively unsaturated metal center might facilitate the oxidative addition of a C-Cl bond from this compound, leading to an organometallic species.

The synthesis of copper-chloride-metal adducts (where M = Zn, Sn, Sb) illustrates the formation of bimetallic systems through halide bridges. bath.ac.uk For example, the reaction of (Ph₃P)₂CuCl with ZnCl₂ yields [(Ph₃P)₂CuCl]₂·ZnCl₂. bath.ac.uk Such adducts demonstrate the ability of metal halides to aggregate and incorporate other ligands. It is conceivable that a similar principle could apply to the formation of complexes involving this compound, a thiophosphoryl ligand, and a metal halide, although experimental verification is required.

Derivatization and Utilization As a Building Block in Advanced Organic Synthesis

Synthesis of Functionalized Pentane (B18724) Derivatives

The reactivity of the dichloromethyl groups in 1,1,5,5-tetrachloropentane allows for the introduction of a range of functional groups, leading to the synthesis of diverse pentane derivatives. These transformations are pivotal for creating molecules with tailored properties and for their subsequent use in more complex synthetic endeavors.

Introduction of Oxygen-Containing Functional Groups

The conversion of the dichloromethyl groups to oxygen-containing functionalities, such as aldehydes and carboxylic acids, is a key application of this compound. Hydrolysis of the gem-dichloro groups can yield dicarbonyl compounds, which are valuable intermediates in organic synthesis. For instance, the hydrolysis of this compound can theoretically lead to the formation of glutaraldehyde, a five-carbon dialdehyde. While specific studies detailing the direct hydrolysis of this compound are not extensively documented in readily available literature, the analogous transformation of similar gem-dichlorides is a well-established synthetic method.

A notable example of introducing oxygen-containing functional groups is found in the synthesis of DL-glutamic acid, a significant amino acid. While a detailed study highlights the use of the isomeric 1,1,1,5-tetrachloropentane, the principles of selective functionalization are relevant. In such syntheses, one of the chlorinated ends of the pentane chain is selectively hydrolyzed to a carboxylic acid, demonstrating the potential to manipulate these polychlorinated alkanes to introduce oxygen functionalities.

Table 1: Potential Oxygen-Containing Derivatives from this compound

| Derivative Name | Functional Group | Potential Synthetic Route |

| Glutaraldehyde | Aldehyde | Hydrolysis |

| Glutaric Acid | Carboxylic Acid | Oxidation of Glutaraldehyde |

| 5,5-Dichloropentan-1-al | Aldehyde, Dichloromethyl | Partial Hydrolysis |

| 5,5-Dichloropentanoic Acid | Carboxylic Acid, Dichloromethyl | Partial Hydrolysis and Oxidation |

Incorporation of Nitrogen-Containing Functional Groups

The introduction of nitrogen-containing functional groups into the pentane backbone is another critical derivatization of this compound. This can be achieved through reactions with various nitrogen nucleophiles, leading to the formation of amines and their derivatives. For example, the reaction of this compound with ammonia (B1221849) or primary amines under suitable conditions could potentially lead to the formation of 1,5-diaminopentane (cadaverine), a key diamine used in the synthesis of polyamides and as a biological building block.

The synthesis of amino acids, such as DL-glutamic acid from the related 1,1,1,5-tetrachloropentane, further illustrates the incorporation of nitrogen. In this multi-step synthesis, a nitrogen atom is introduced, ultimately forming the amino group of the final amino acid product. This highlights the utility of tetrachlorinated pentanes as precursors to complex nitrogenous compounds.

Table 2: Potential Nitrogen-Containing Derivatives from this compound

| Derivative Name | Functional Group | Potential Synthetic Route |

| 1,5-Pentanediamine (Cadaverine) | Amine | Amination with Ammonia |

| N,N'-Disubstituted-1,5-pentanediamine | Amine | Reaction with Primary or Secondary Amines |

| 5,5-Dichloropentan-1-amine | Amine, Dichloromethyl | Partial Amination |

Application in Heterocycle Synthesis

The difunctional nature of the derivatives of this compound makes them excellent precursors for the synthesis of heterocyclic compounds. The five-carbon chain provides the ideal backbone for the formation of six-membered rings, which are prevalent in many biologically active molecules and natural products.

One area of application is in the synthesis of piperidines, a common heterocyclic motif in pharmaceuticals. The cyclization of 1,5-difunctionalized pentanes, which can be derived from this compound, with a nitrogen source is a classical approach to constructing the piperidine (B6355638) ring. For instance, the reaction of a 1,5-diaminopentane derivative with an appropriate electrophile can lead to the formation of a substituted piperidine.

Furthermore, the reactivity of this compound has been compared to that of 1,5-dichloropentane (B10660) in the context of forming sulfur-containing heterocycles. While 1,5-dichloropentane readily reacts to form tetrahydrothiopyran, the increased steric hindrance and different reactivity of the dichloromethyl groups in this compound would necessitate different reaction conditions, likely involving dehydrochlorination steps, to achieve a similar cyclization. This difference in reactivity underscores the unique synthetic potential of this compound.

Precursor for Bioactive Molecules (Academic Context)

In an academic research setting, this compound and its derivatives serve as starting materials for the synthesis of various bioactive molecules. The ability to introduce multiple functional groups allows for the construction of complex molecular architectures.

A significant example, although utilizing the 1,1,1,5-isomer, is the synthesis of DL-glutamic acid. nih.gov This amino acid is a fundamental component of proteins and plays a crucial role as a neurotransmitter in the central nervous system. The synthesis of such a vital biological molecule from a relatively simple chlorinated hydrocarbon demonstrates the power of this synthetic strategy. The academic exploration of such synthetic routes contributes to the development of novel and efficient methods for producing valuable chemical compounds.

The potential to synthesize diamines like cadaverine (B124047) from this compound also opens avenues for creating bioactive polyamines and their analogs, which are involved in various cellular processes and are targets for drug development.

Spectroscopic Characterization and Structural Elucidation of 1,1,5,5 Tetrachloropentane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic compounds. For 1,1,5,5-tetrachloropentane, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are invaluable for a comprehensive analysis.

The ¹H NMR spectrum of this compound is anticipated to exhibit three distinct signals corresponding to the three non-equivalent sets of protons. The protons on the central carbon (C3) are furthest from the electron-withdrawing chlorine atoms and would therefore appear most upfield. The protons on carbons C2 and C4 are adjacent to the dichlorinated carbons and would be shifted downfield, while the single proton on each of the terminal carbons (C1 and C5) would be the most deshielded and appear furthest downfield.

Similarly, the ¹³C NMR spectrum is expected to show three signals for the three unique carbon environments. The terminal carbons (C1 and C5), each bonded to two chlorine atoms, would be significantly deshielded. The adjacent carbons (C2 and C4) would experience a lesser downfield shift, and the central carbon (C3) would be the most shielded among them.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H, C5-H | 5.8 - 6.2 | 75 - 80 |

| C2-H₂, C4-H₂ | 2.2 - 2.6 | 35 - 40 |

| C3-H₂ | 1.8 - 2.2 | 20 - 25 |

Note: These are estimated values and may vary based on the solvent and experimental conditions.

Two-dimensional NMR experiments are instrumental in confirming the connectivity of the carbon skeleton and assigning the proton and carbon signals unequivocally.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. youtube.com For this compound, cross-peaks would be expected between the C1-H/C5-H and C2-H₂/C4-H₂ protons, and between the C2-H₂/C4-H₂ and C3-H₂ protons. This would confirm the pentane (B18724) backbone structure.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. youtube.com This would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal around 5.8-6.2 ppm would show a correlation to the carbon signal at 75-80 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This technique would further solidify the structural assignment by showing, for example, a correlation between the C1-H proton and the C2 and C3 carbons.

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry of this compound is characterized by its fragmentation pattern under electron ionization (EI). Due to the presence of chlorine, the isotopic pattern of the molecular ion and its fragments would be a key feature, with the characteristic M+2 and M+4 peaks resulting from the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Aliphatic chlorinated compounds like this one tend to exhibit rapid fragmentation. Common fragmentation pathways would involve the loss of chlorine atoms and cleavage of the carbon-carbon bonds.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Fragment | m/z (for ³⁵Cl) | Description |

| [C₅H₈Cl₄]⁺ | 208 | Molecular Ion |

| [C₅H₈Cl₃]⁺ | 173 | Loss of a chlorine radical |

| [C₄H₆Cl₃]⁺ | 159 | Cleavage and loss of CH₂Cl |

| [C₂H₃Cl₂]⁺ | 97 | Fragment from cleavage |

| [CHCl₂]⁺ | 83 | Dichloromethyl cation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

C-H stretching: The C-H stretching vibrations for the CH and CH₂ groups are expected in the 2850-3000 cm⁻¹ region.

C-H bending: The bending vibrations for the CH₂ groups (scissoring) would appear around 1450-1470 cm⁻¹.

C-Cl stretching: The most prominent feature in the IR and Raman spectra would be the strong C-Cl stretching bands, typically found in the 600-800 cm⁻¹ region. The presence of multiple chlorine atoms would likely result in a complex pattern of absorptions in this area.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C-H Stretch | 2850 - 3000 | IR, Raman |

| CH₂ Bend (Scissoring) | 1450 - 1470 | IR |

| C-Cl Stretch | 600 - 800 | IR, Raman |

Computational and Theoretical Chemistry Studies on 1,1,5,5 Tetrachloropentane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of 1,1,5,5-tetrachloropentane at the atomic and electronic levels. These calculations would typically be initiated with a geometry optimization of the molecule to find its lowest energy structure.

A molecular orbital (MO) analysis for this compound would reveal how the atomic orbitals of carbon, hydrogen, and chlorine combine to form the bonding and antibonding framework of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are central to the molecule's reactivity.

A hypothetical molecular orbital analysis would likely show:

The HOMO is expected to have significant contributions from the p-orbitals of the chlorine atoms, reflecting their high electronegativity and the presence of lone pairs.

The LUMO is likely to be an antibonding orbital associated with the C-Cl bonds, indicating that these are the most probable sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

Table 1: Hypothetical Molecular Orbital Properties of this compound

| Molecular Orbital | Primary Atomic Orbital Contributions | Significance |

| HOMO | Cl (p-orbitals) | Electron donation, site of electrophilic attack |

| LUMO | C-Cl (σ* antibonding) | Electron acceptance, site of nucleophilic attack |

| HOMO-LUMO Gap | Energy(LUMO) - Energy(HOMO) | Indicator of chemical reactivity and stability |

The distribution of electron density within this compound is highly influenced by the four electronegative chlorine atoms. A calculation of the charge distribution would quantify the partial positive and negative charges on each atom.

The chlorine atoms would carry a significant partial negative charge.

The carbon atoms bonded to the chlorine atoms (C1 and C5) would exhibit a substantial partial positive charge, making them electrophilic centers.

The hydrogen atoms and the central carbon atoms of the pentane (B18724) chain would have smaller partial positive charges.

This charge distribution can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP surface would show regions of negative potential (typically colored red) around the chlorine atoms, corresponding to areas of high electron density and susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be located around the hydrogen atoms and, most importantly, near the C1 and C5 carbon atoms, indicating their electrophilic nature.

Conformation Analysis and Energy Minima

The flexibility of the pentane backbone in this compound means that it can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements.

A potential energy surface (PES) scan would be performed by systematically rotating the dihedral angles of the C-C bonds in the pentane chain and calculating the energy at each step. This process maps out the energy landscape of the molecule. The resulting PES would reveal the energy barriers between different conformations and identify the lowest energy pathways for conformational change. For this compound, the key dihedral angles to be scanned would be along the C1-C2, C2-C3, C3-C4, and C4-C5 bonds.

From the potential energy surface, various conformational isomers (conformers) can be identified as local minima. For a pentane chain, these would include various combinations of anti and gauche arrangements. The steric bulk and electrostatic repulsion of the tetrachloromethyl groups (-CHCl2) at each end of the chain would be the dominant factors in determining the relative stability of these conformers.

It is expected that the most stable conformer would be one that maximizes the distance between the two bulky and electron-rich -CHCl2 groups to minimize steric hindrance and electrostatic repulsion. This would likely correspond to an extended, all-anti conformation of the carbon backbone. Other conformers, with one or more gauche interactions, would be higher in energy. The relative energies of these conformers could be calculated to determine their population distribution at a given temperature.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Key Dihedral Angles (C1-C2-C3-C4, C2-C3-C4-C5) | Relative Energy (kcal/mol) | Stability Ranking |

| Anti, Anti | ~180°, ~180° | 0.0 | Most Stable |

| Anti, Gauche | ~180°, ~60° | > 0 | Less Stable |

| Gauche, Gauche (syn) | ~60°, ~60° | >> 0 | Least Stable |

| Gauche, Gauche (anti) | ~60°, ~-60° | > 0 | Less Stable |

Reaction Mechanism Modeling

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. For instance, dehydrochlorination is a plausible reaction pathway for this compound. Theoretical calculations can elucidate the step-by-step process of such a reaction.

This would involve:

Identifying Reactants, Products, and Intermediates: Defining the starting materials and final products of the proposed reaction.

Locating Transition States: A transition state is the highest energy point along the reaction coordinate that connects reactants and products. Computational methods can search for and optimize the geometry of these transient structures.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate.

For example, in a base-induced dehydrochlorination, computational modeling could compare the energetics of different possible elimination pathways (e.g., E1 vs. E2 mechanisms) and predict the most likely products. The steric hindrance caused by the geminal chlorine atoms would likely influence the regioselectivity and stereoselectivity of such reactions.

Transition State Characterization for Key Reactions

No published studies were found that specifically detail the computational characterization of transition states for reactions involving this compound.

Future computational research could focus on key reactions such as:

Dehydrochlorination: This reaction is a fundamental transformation for chlorinated alkanes. Computational studies would involve locating the transition state structures for the elimination of hydrogen chloride (HCl), likely proceeding through an E2 or E1-like mechanism. The influence of different bases or catalysts on the geometry and energy of the transition state would be a critical area of investigation. Important parameters to compute would include the lengths of the breaking C-H and C-Cl bonds and the forming C=C double bond in the transition state.

Nucleophilic Substitution: The substitution of one or more chlorine atoms by various nucleophiles is another important reaction class. Theoretical studies could characterize the transition states for SN1 and SN2 pathways. Given the presence of two chlorine atoms on the same carbon (a gem-dichloro group), the steric and electronic effects on the transition state energy and structure would be of significant interest compared to simpler chloroalkanes.

Radical Reactions: The initiation and propagation steps of radical chlorination or other radical-mediated reactions could be modeled. This would involve characterizing the transition states for hydrogen abstraction from the pentane backbone and the subsequent reaction with chlorine radicals.

A hypothetical data table for a future study on the dehydrochlorination of this compound might look like this:

| Reaction Pathway | Computational Method | Basis Set | Activation Energy (kcal/mol) | Key Bond Distances in TS (Å) |

| E2 Elimination (C1-C2) | DFT (B3LYP) | 6-311+G(d,p) | Data not available | C-H: n/a, C-Cl: n/a, C=C: n/a |

| E2 Elimination (C4-C5) | DFT (B3LYP) | 6-311+G(d,p) | Data not available | C-H: n/a, C-Cl: n/a, C=C: n/a |

Prediction of Reactivity and Selectivity

Without dedicated computational studies, predictions of reactivity and selectivity for this compound are based on general chemical principles rather than theoretical calculations.

Future computational investigations could provide valuable insights into:

Regioselectivity: In reactions like dehydrochlorination, there is the potential for the formation of different alkene isomers. Computational chemistry could predict the preferred product by calculating the activation energies for the different reaction pathways leading to each isomer. The lower the activation energy, the more favored the pathway and the corresponding product.

Chemoselectivity: In the presence of multiple reactive sites, such as the two -CHCl2 groups, computational models could predict which site is more likely to react under specific conditions. This would involve calculating properties like local atomic charges, frontier molecular orbital (FMO) densities, and steric accessibility. For example, mapping the electrostatic potential surface could reveal the most electrophilic or nucleophilic sites on the molecule.

Stereoselectivity: For reactions that can produce stereoisomers, computational methods could be used to predict the favored stereochemical outcome by calculating the energies of the diastereomeric transition states.

A prospective data table for predicting the regioselectivity of a reaction might be structured as follows:

| Product Isomer | Reaction Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Product Ratio |

| 1,1,5-trichloro-pent-4-ene | Elimination at C4-C5 | Data not available | Data not available |

| 1,5,5-trichloro-pent-1-ene | Elimination at C1-C2 | Data not available | Data not available |

Future Research Directions and Emerging Applications

Green Chemistry Approaches to Synthesis and Transformation

The traditional synthesis of chlorinated alkanes often involves radical chlorination, a process that can lack selectivity and utilize hazardous reagents. The development of environmentally benign synthetic and transformational methodologies for 1,1,5,5-tetrachloropentane represents a significant and largely unexplored area of research.

Future investigations could focus on the adoption of green chemistry principles to mitigate the environmental footprint associated with this compound. Key areas of exploration include:

Alternative Solvents: The use of greener solvents, such as ionic liquids or supercritical fluids, could offer substantial environmental benefits over traditional organic solvents. tcichemicals.com Ionic liquids, being non-volatile and highly stable, can facilitate easier product separation and catalyst recycling. tcichemicals.com

Biocatalysis: The exploration of enzymatic transformations for the synthesis or modification of this compound is a promising frontier. Biocatalysts operate under mild conditions and exhibit high selectivity, potentially offering a more sustainable alternative to conventional chemical methods.

Phase-Transfer Catalysis (PTC): While PTC is a well-established technique for enhancing reaction rates between immiscible reactants, its specific application to the synthesis of this compound remains to be thoroughly investigated. crdeepjournal.orgresearchgate.net The use of PTC could enable reactions with aqueous-based reagents, reducing the reliance on volatile organic compounds. crdeepjournal.org

Currently, there is a lack of specific research applying these green chemistry principles directly to the synthesis and transformation of this compound, highlighting a clear gap in the scientific literature and a promising avenue for future work.

Exploration of Novel Catalytic Systems

The transformation of this compound, particularly dehydrochlorination, is known to require harsh conditions and the use of Lewis acids. This necessity underscores the potential for significant advancements through the discovery and development of novel catalytic systems that can operate under milder conditions with higher efficiency and selectivity.

Future research in this domain could be directed towards:

Nanocatalysts: The unique properties of nanomaterials, such as high surface-area-to-volume ratios, could be harnessed to develop highly active and selective catalysts for the transformation of this compound.

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with lower toxicity and cost. Investigating the potential of organocatalysts for reactions involving this compound could lead to more sustainable chemical processes.

Supported Catalysts: Immobilizing catalysts on solid supports can facilitate easier separation and reuse, aligning with the principles of green chemistry. Research into supported catalysts for the transformation of this compound could improve the economic and environmental viability of its use.

Detailed studies on the application of these novel catalytic approaches to this compound are currently not available in the public domain, indicating a fertile ground for future catalytic research.

Advanced Materials Science Applications

The potential utility of this compound as a building block or precursor in advanced materials science is an area that remains almost entirely unexplored. Beyond its role as a chemical intermediate for other small molecules, its bifunctional nature, with two dichlorinated terminal carbons, could theoretically be exploited in the synthesis of novel polymers or functional materials.

Hypothetical areas for future investigation include:

Polymer Synthesis: The tetrachloro functionality could potentially serve as a cross-linking agent or a monomer in the synthesis of specialized polymers with unique properties, such as flame retardancy or chemical resistance. However, it is crucial to note that there is currently no published research exploring these non-commercial applications.

Functional Material Precursor: The reactivity of the carbon-chlorine bonds could be leveraged to introduce other functional groups, potentially leading to the creation of novel molecules for applications in areas such as organic electronics or sensing. This remains a speculative area of research.

It must be emphasized that there is a significant absence of scientific literature detailing any use of this compound in advanced materials science outside of its established role as a synthetic intermediate.

Interdisciplinary Research with Theoretical Chemistry

The intersection of experimental and theoretical chemistry offers powerful tools for understanding and predicting the behavior of chemical compounds. For this compound, interdisciplinary research involving computational chemistry could provide valuable insights and guide future experimental work.

Potential areas for theoretical investigation include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) could be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound. Such calculations could help in understanding its reaction mechanisms and in the design of new catalysts for its transformation.

Molecular Dynamics (MD) Simulations: MD simulations could be used to study the behavior of this compound in different solvent environments, providing insights that are crucial for the development of green chemical processes.

Quantitative Structure-Activity Relationship (QSAR) Models: For chlorinated alkanes, QSAR models are valuable tools for predicting properties like toxicity and environmental fate. Developing specific QSAR models for this compound could aid in assessing its environmental impact and in designing safer alternatives.

While the application of these theoretical methods to the broader class of chlorinated alkanes is established, specific computational studies focused solely on this compound are not widely reported. This represents an opportunity for computational chemists to collaborate with experimentalists to accelerate research and development related to this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,1,5,5-tetrachloropentane in laboratory settings?

- Methodological Answer : Synthesis typically involves radical chlorination of pentane derivatives. For example, peroxide-initiated reactions with carbon tetrachloride and alkenes (e.g., 1-butene) can yield tetrachlorinated alkanes under controlled conditions . Reaction parameters such as temperature (340–432 K), catalyst selection, and stoichiometric ratios of reactants must be optimized to minimize byproducts like 1,1,1,3-tetrachloropentane or isomers . Gas chromatography (GC) and nuclear magnetic resonance (NMR) are critical for verifying purity and structural integrity.

Q. How can researchers determine the thermodynamic properties (e.g., enthalpy of vaporization) of this compound?

- Methodological Answer : Phase transition enthalpies (e.g., ΔvapH°) are measured using calorimetric techniques or gas chromatography (GC). For instance, vaporization enthalpy values (61.7 kJ/mol) for similar compounds like 1,1,1,5-tetrachloropentane have been reported under controlled temperature ranges (340–432 K) . Researchers should cross-validate results with computational models (e.g., ACD/Labs Percepta Platform) to account for discrepancies in experimental setups .

Q. What analytical techniques are suitable for characterizing this compound in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for trace detection due to its sensitivity to chlorinated hydrocarbons. Infrared (IR) spectroscopy can confirm functional groups (C-Cl stretching at ~600 cm⁻¹), while high-performance liquid chromatography (HPLC) aids in quantifying degradation products . Method validation should include spike-and-recovery experiments to assess matrix interference in complex samples .

Advanced Research Questions

Q. How should researchers address contradictions in toxicity data for this compound and its analogs?

- Methodological Answer : Discrepancies often arise from differences in exposure models (oral vs. inhalation) or species-specific metabolic pathways. For example, uncertainty factors (UFs) applied in toxicological assessments (e.g., UF=3 for missing developmental toxicity data in 1,1,2,2-tetrachloroethane) provide a framework to extrapolate risks . Researchers must conduct comparative studies using standardized protocols (e.g., OECD guidelines) and apply probabilistic models to quantify confidence intervals in dose-response relationships .

Q. What experimental designs are optimal for studying the environmental persistence of this compound?

- Methodological Answer : Aerobic/anaerobic biodegradation studies under varying pH and temperature conditions can simulate environmental fate. Use isotope-labeled analogs (e.g., this compound-d4) to track degradation pathways via mass spectrometry . Soil column experiments paired with fugacity modeling predict bioaccumulation potential, while QSAR (Quantitative Structure-Activity Relationship) models estimate half-lives in aquatic systems .

Q. How can computational chemistry tools enhance the understanding of this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict reaction mechanisms (e.g., radical chlorination) and transition states. Tools like the NIST Chemistry WebBook provide thermochemical data (ΔfH°gas, Gibbs free energy) for validating computational outputs . Molecular dynamics simulations further elucidate solvent effects on reaction kinetics, particularly in non-polar media .

Q. What strategies mitigate uncertainties in deriving reference doses (RfDs) for chlorinated alkanes like this compound?

- Methodological Answer : Apply benchmark dose (BMD) modeling to subchronic/chronic toxicity datasets, incorporating interspecies scaling factors and pharmacokinetic adjustments. The U.S. EPA’s IRIS framework recommends using a database UF=3 to account for missing reproductive toxicity data, as seen in analogous compounds . Sensitivity analysis should prioritize high-impact variables (e.g., metabolic clearance rates) to refine uncertainty bounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.